Superior In Vitro Carcinostatic Potency Relative to Other Macrocyclic Ketones (Rank #1 of 4)
In a head-to-head comparison using Ehrlich ascites tumor cells, (Z)-8-cycloheptadecen-1-one (designated Hp17:1) exhibited the highest carcinostatic activity among four macrocyclic ketones. The rank order of efficiency was: Hp17:1 > 8-cyclohexadecen-1-one (16:1) > cyclopentadecanone (15:0) > 3-methylcyclopentadecanone (16:0). Effects were observed at 100 µM (20-h culture) and 50 µM (72-h culture) [1].
| Evidence Dimension | Carcinostatic activity (cell viability reduction) |
|---|---|
| Target Compound Data | (Z)-8-cycloheptadecen-1-one: effective at 100 µM (20 h) and 50 µM (72 h); ranked #1 |
| Comparator Or Baseline | 8-cyclohexadecen-1-one (ranked #2), cyclopentadecanone (#3), 3-methylcyclopentadecanone (#4) — all tested at identical concentrations |
| Quantified Difference | Rank order statistically established; highest potency among tested MCKs |
| Conditions | Ehrlich ascites tumor cells; WST-8 mitochondrial dehydrogenase assay; 100 µM/20 h or 50 µM/72 h |
Why This Matters
Researchers screening macrocyclic ketone libraries for anticancer lead compounds should prioritize the (Z)-8 isomer over the 16-membered ring or saturated analogs to maximize initial hit rates.
- [1] Asada R, et al. Antitumor and anti-invasive effects of diverse musk-fragrant macrocyclic ketones and their enhancement by hyperthermia. Mol Med Rep. 2012;5(1):148-152. PMID: 21922139. View Source
